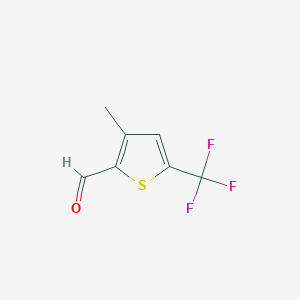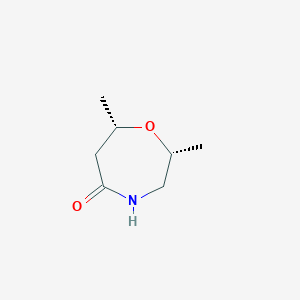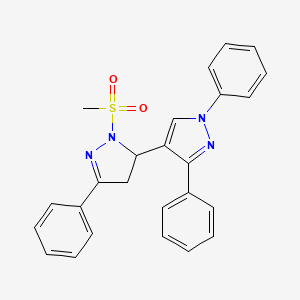
2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Methylsulfonyl chloride.
Reaction Conditions: Base such as triethylamine, solvent like dichloromethane.
Example Reaction: Nucleophilic substitution to attach the methylsulfonyl group to the bipyrazole core.
Phenyl Substitution:
Starting Materials: Phenylboronic acids or phenyl halides.
Reaction Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
Example Reaction: Coupling of phenylboronic acid with the bipyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrazole core, followed by the introduction of the methylsulfonyl group and phenyl substituents. Key steps may include:
-
Formation of the Bipyrazole Core:
Starting Materials: Hydrazine derivatives and diketones.
Reaction Conditions: Acidic or basic catalysts, reflux conditions.
Example Reaction: Condensation of 1,3-diketones with hydrazine hydrate to form the bipyrazole ring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like nitronium ions or halogens in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl-substituted bipyrazoles.
Substitution: Functionalized bipyrazoles with various substituents on the phenyl rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and molecular interactions.
Medicine:
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Polymer Additives: Used as a stabilizer or modifier in polymer production.
Coatings: Incorporated into coatings for enhanced durability and resistance.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
1,3,5-Triphenyl-1H-pyrazole: Lacks the methylsulfonyl group, affecting its reactivity and applications.
2-(Methylsulfonyl)-1H-pyrazole: Simpler structure with fewer phenyl groups, leading to different chemical properties.
3,5-Diphenyl-1H-pyrazole: Similar core structure but different substitution pattern, influencing its chemical behavior.
Uniqueness: 2-(Methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of a bipyrazole core with methylsulfonyl and multiple phenyl groups. This structure provides a balance of electronic and steric effects, making it versatile for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-32(30,31)29-24(17-23(26-29)19-11-5-2-6-12-19)22-18-28(21-15-9-4-10-16-21)27-25(22)20-13-7-3-8-14-20/h2-16,18,24H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOKWCXDDUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)


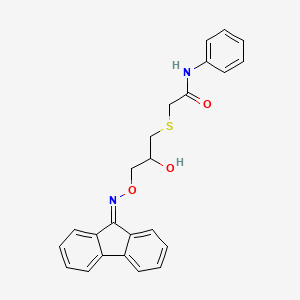
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)
![N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2571086.png)
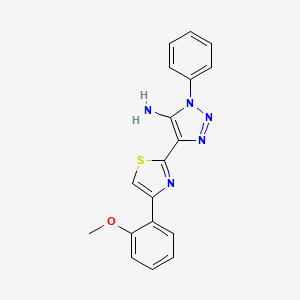
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)

![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)
![1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2571094.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2571095.png)
